(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one is a synthetic organic compound that features a unique structure combining a bromobenzyl group, a benzylidene moiety, and an oxazol-5(4H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Bromobenzyl Intermediate: The starting material, 4-bromobenzyl alcohol, is synthesized through the bromination of benzyl alcohol.
Formation of the Benzylidene Intermediate: The bromobenzyl intermediate is then reacted with 2-hydroxybenzaldehyde to form the benzylidene derivative.
Cyclization to Form the Oxazol-5(4H)-one Ring: The final step involves the cyclization of the benzylidene intermediate with 3-methyl-1,2-oxazol-5(4H)-one under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the oxazol-5(4H)-one ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl Alcohol: A precursor in the synthesis of the target compound.
Benzylidene Derivatives: Compounds with similar benzylidene structures but different substituents.
Oxazol-5(4H)-one Derivatives: Compounds with variations in the oxazol-5(4H)-one ring structure.
Uniqueness
(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromobenzyl group, benzylidene moiety, and oxazol-5(4H)-one ring in a single molecule allows for diverse interactions and applications .
Properties
Molecular Formula |
C18H14BrNO3 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
(4E)-4-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H14BrNO3/c1-12-16(18(21)23-20-12)10-14-4-2-3-5-17(14)22-11-13-6-8-15(19)9-7-13/h2-10H,11H2,1H3/b16-10+ |
InChI Key |
YJNGLCIIDZCGBN-MHWRWJLKSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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